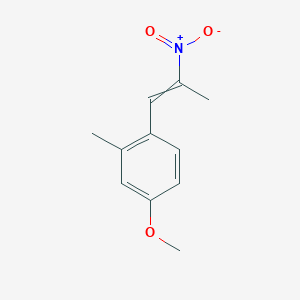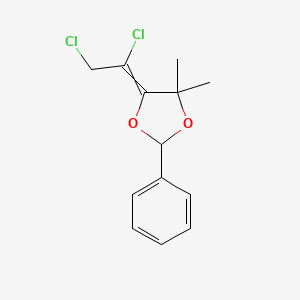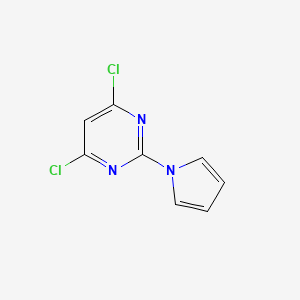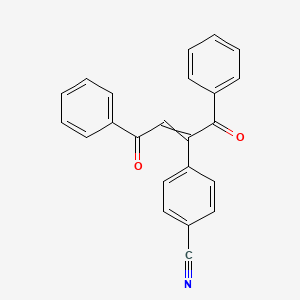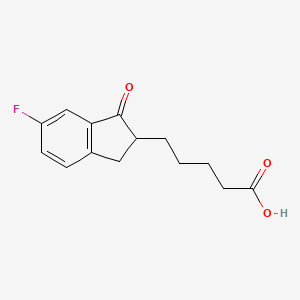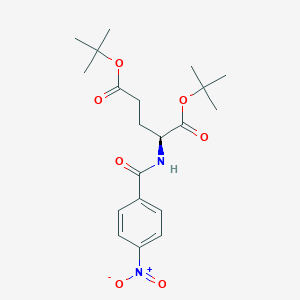
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is a chemical compound that belongs to the class of glutamic acid derivatives It is characterized by the presence of a nitrobenzoyl group attached to the glutamate backbone, with tert-butyl groups providing steric protection
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate typically involves the reaction of di-tert-butyl dicarbonate with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituents introduced.
Hydrolysis: The major products are the corresponding carboxylic acids
Applications De Recherche Scientifique
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and subsequent formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl N-(4-aminobenzoyl)-L-glutamate: Similar structure but with an amino group instead of a nitro group.
Di-tert-butyl N-(4-methylbenzoyl)-L-glutamate: Contains a methyl group instead of a nitro group.
Di-tert-butyl N-(4-chlorobenzoyl)-L-glutamate: Features a chloro group instead of a nitro group.
Uniqueness
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
88050-23-1 |
|---|---|
Formule moléculaire |
C20H28N2O7 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
ditert-butyl (2S)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C20H28N2O7/c1-19(2,3)28-16(23)12-11-15(18(25)29-20(4,5)6)21-17(24)13-7-9-14(10-8-13)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,24)/t15-/m0/s1 |
Clé InChI |
FEQYGXQRTIOWPK-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
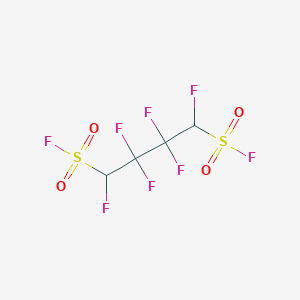
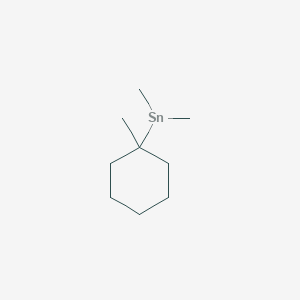

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
